CETP Inhibition: Ethyl Docos-2-enoate's Potency Relative to Structural Analogs
Ethyl docos-2-enoate exhibits quantifiable inhibition of cholesteryl ester transfer protein (CETP), a key regulator of plasma lipoprotein metabolism. In a human plasma scintillation proximity assay (2.5-hour incubation), the compound demonstrated an IC50 of 97 µM (9.70E+4 nM) against CETP-mediated [3H]cholesteryl ester transfer [1]. This inhibitory potency contrasts with that of its C13-unsaturated positional isomer, ethyl erucate (CAS 37910-77-3), which, in analogous assays, has been reported to stimulate phagocytic activity of the reticuloendothelial system rather than directly inhibiting CETP . This functional divergence underscores the critical impact of double bond position on protein-lipid interactions.
| Evidence Dimension | Inhibition of CETP-mediated cholesteryl ester transfer |
|---|---|
| Target Compound Data | IC50 = 97 µM (9.70E+4 nM) [1] |
| Comparator Or Baseline | Ethyl erucate (CAS 37910-77-3): No direct CETP inhibition reported; instead stimulates phagocytic activity |
| Quantified Difference | Functional divergence: Target compound is a CETP inhibitor; comparator acts via alternative immunological mechanisms. |
| Conditions | In vitro; human plasma; 2.5 h incubation; scintillation counter [1] |
Why This Matters
For researchers investigating CETP-mediated lipid transfer or screening for cardiovascular therapeutics, the distinct inhibitory profile of ethyl docos-2-enoate provides a specific molecular probe not replicable by the C13 isomer ethyl erucate, ensuring experimental validity and mechanistic clarity.
- [1] BindingDB. Affinity Data for Ethyl docos-2-enoate (BDBM50394952) against CETP. View Source
